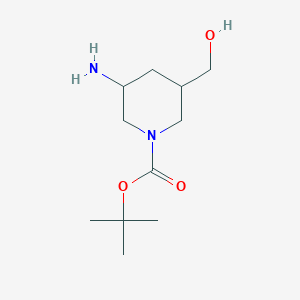

tert-Butyl 3-amino-5-(hydroxymethyl)piperidine-1-carboxylate

Description

tert-Butyl 3-amino-5-(hydroxymethyl)piperidine-1-carboxylate (CAS: 1312805-82-5) is a piperidine derivative featuring a tert-butyl carbamate protecting group, an amino substituent at position 3, and a hydroxymethyl group at position 5. Its molecular formula is C₁₁H₂₂N₂O₃, with a molecular weight of 230.304 g/mol . The hydroxymethyl group at position 5 provides a reactive site for further functionalization, while the tert-butyl carbamate enhances stability during synthetic processes.

Properties

Molecular Formula |

C11H22N2O3 |

|---|---|

Molecular Weight |

230.30 g/mol |

IUPAC Name |

tert-butyl 3-amino-5-(hydroxymethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-8(7-14)4-9(12)6-13/h8-9,14H,4-7,12H2,1-3H3 |

InChI Key |

UXNYEJCZFBXRAH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)N)CO |

Origin of Product |

United States |

Preparation Methods

One common method involves the reaction of 3-amino-5-(hydroxymethyl)piperidine with tert-butyl chloroformate under basic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

tert-Butyl 3-amino-5-(hydroxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-amino-5-(hydroxymethyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the development of biologically active compounds.

Medicine: It is investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.

Industry: It is utilized in the production of fine chemicals and as a precursor for various industrial processes

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-5-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and molecular targets can vary based on the specific context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the structural features, physicochemical properties, and applications of tert-butyl 3-amino-5-(hydroxymethyl)piperidine-1-carboxylate with related piperidine derivatives.

Table 1: Structural and Functional Comparison

Key Structural and Functional Insights

Substituent Position and Reactivity: The hydroxymethyl group at position 5 in the main compound (vs. -OH in CAS 1932513-59-1) increases hydrophilicity and provides a handle for esterification or etherification reactions . Fluorine at position 3 (CAS 159635-49-1) enhances electronegativity, improving metabolic stability and membrane permeability compared to non-fluorinated analogs . Trifluoromethyl at position 5 (CAS 1240585-46-9) introduces strong electron-withdrawing effects, boosting lipophilicity and resistance to oxidative degradation .

Heterocyclic Modifications :

- The pyrazole-containing derivative (CAS 1946001-64-4) introduces a planar heterocyclic ring, favoring interactions with biological targets like kinases .

- Aromatic substituents (e.g., phenyl in CAS 158985-37-6) enable π-π stacking, critical for binding to hydrophobic enzyme pockets .

Synthetic Utility :

- The tert-butyl carbamate group in all compounds serves as a protective group for amines, facilitating stepwise synthesis .

- The main compound’s hydroxymethyl group is advantageous for coupling reactions (e.g., forming prodrugs or conjugates), whereas the trifluoromethyl analog (CAS 1240585-46-9) is more suited for optimizing pharmacokinetics .

Physicochemical Properties :

- Melting points vary significantly: the phenyl-substituted compound (CAS 158985-37-6) melts at 109–111°C, reflecting crystallinity due to aromatic stacking , while liquid analogs (e.g., CAS 159635-49-1) may prioritize solubility in organic solvents .

Biological Activity

Tert-butyl 3-amino-5-(hydroxymethyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₉N₁O₄

- Molecular Weight : 231.29 g/mol

- Functional Groups :

- Piperidine ring

- Hydroxymethyl group

- Tert-butyl ester functional group

The presence of these functional groups enhances the compound's lipophilicity and reactivity, making it suitable for interactions with various biological targets.

The mechanism of action of tert-butyl 3-amino-5-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, including enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with biomolecules, influencing their structure and function. The tert-butyl ester can undergo hydrolysis, releasing the active piperidine derivative, which may interact with enzymes or receptors in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit key enzymes involved in neurodegenerative diseases.

- Receptor Binding : It may interact with receptors related to the central nervous system (CNS) and cardiovascular health.

- Antidepressant-like Effects : Due to its structural similarity to known antidepressants, it may influence neurotransmitter systems, potentially offering therapeutic effects for mood disorders .

Data Table: Biological Activities and Mechanisms

| Biological Activity | Mechanism | References |

|---|---|---|

| Enzyme Inhibition | Inhibits proteases and kinases | |

| Receptor Binding | Modulates CNS receptor functions | |

| Antidepressant-like Effects | Influences neurotransmitter uptake |

Case Studies and Research Findings

-

Enzyme Interaction Studies :

- A study demonstrated that tert-butyl 3-amino-5-(hydroxymethyl)piperidine-1-carboxylate effectively inhibits certain proteases linked to neurodegenerative diseases. The compound's ability to form stable interactions with enzyme active sites was highlighted, suggesting its potential as a therapeutic agent.

-

Receptor Binding Assays :

- Research indicated that this compound binds to serotonin receptors, which are critical for mood regulation. This binding affinity suggests a possible application in treating depression and anxiety disorders.

-

Pharmacological Profiles :

- The pharmacological profile of tert-butyl 3-amino-5-(hydroxymethyl)piperidine-1-carboxylate shows promise in modulating pathways associated with both CNS disorders and metabolic diseases. Its unique structural features allow it to act on multiple targets simultaneously, enhancing its therapeutic potential .

Q & A

Q. What are the standard synthetic routes for tert-Butyl 3-amino-5-(hydroxymethyl)piperidine-1-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step reactions involving alkylation, hydroxylation, or fluorination. For example, tert-butyl piperidine derivatives often use Boc-protected intermediates to preserve amine functionality. Reaction optimization involves controlling temperature, solvent polarity, and stoichiometry to maximize yield and purity. Analytical techniques like TLC and HPLC monitor progress, while column chromatography purifies intermediates .

Q. Which spectroscopic methods are critical for characterizing tert-Butyl 3-amino-5-(hydroxymethyl)piperidine-1-carboxylate?

Key methods include:

- NMR spectroscopy : H and C NMR confirm regiochemistry and stereochemistry. For example, downfield shifts in H NMR (δ 1.4–1.5 ppm) indicate the tert-butyl group, while hydroxymethyl protons appear near δ 3.6–4.0 ppm .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z ≈ 245–300 g/mol for similar compounds) .

- Optical rotation : Used for chiral derivatives to confirm enantiomeric purity (e.g., [α]D = −20° in methanol for (R)-isomers) .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as a versatile building block for drug discovery, particularly in synthesizing piperidine-based scaffolds. Its amino and hydroxymethyl groups enable derivatization for targeting enzymes (e.g., kinases) or receptors. Applications include anticancer agent development and antimicrobial studies, leveraging its ability to mimic natural product pharmacophores .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during synthesis (e.g., unexpected NMR splitting or MS fragments)?

Discrepancies often arise from incomplete Boc deprotection, stereochemical impurities, or solvent interactions. Strategies include:

Q. What experimental designs are recommended to study the impact of substituents (e.g., hydroxymethyl vs. fluorinated groups) on bioactivity?

A structure-activity relationship (SAR) study could involve:

- Parallel synthesis of analogs with systematic substituent variations (e.g., tert-butyl 5-(ethoxy(hydroxymethyl)) derivatives ).

- In vitro assays (e.g., enzyme inhibition, cytotoxicity) to correlate functional groups with activity.

- Computational modeling (docking, MD simulations) to predict binding modes. For example, fluorinated analogs (e.g., 3,3-difluoro derivatives) may enhance metabolic stability but reduce solubility .

Q. How should researchers mitigate hazards when handling tert-Butyl 3-amino-5-(hydroxymethyl)piperidine-1-carboxylate in large-scale reactions?

Safety protocols include:

- PPE : Respirators, nitrile gloves, and safety goggles to prevent inhalation/skin contact .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., trifluoroacetic acid during Boc deprotection).

- Waste disposal : Neutralize acidic/basic waste before disposal per local regulations .

Q. What strategies optimize enantiomeric purity during asymmetric synthesis of chiral derivatives?

- Chiral auxiliaries : Use (R)- or (S)-Boc-protected intermediates to direct stereochemistry .

- Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., Jacobsen’s catalyst) for enantioselective C–N bond formation.

- Chiral HPLC : Purify enantiomers using columns like Chiralpak AD-H .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.